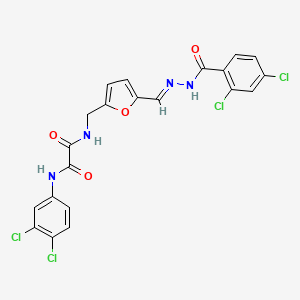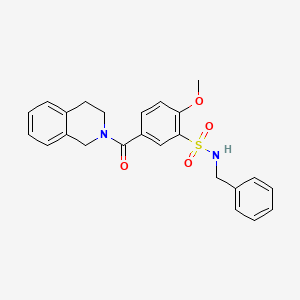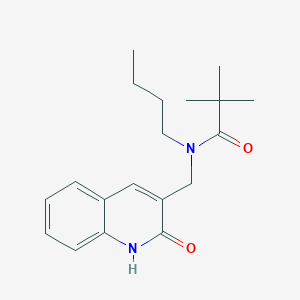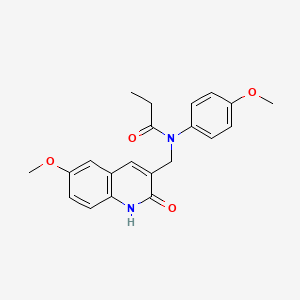
N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro-2-methylphenyl group and two methoxy groups at the 3 and 4 positions of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 3,4-dimethoxybenzoic acid.
Amidation Reaction: The 4-chloro-2-methylaniline is reacted with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Substitution: The chloro group in the 4-chloro-2-methylphenyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
- 4-chloro-2-methylphenyl isocyanate
- 4-chloro-2-methylaniline
Comparison:
- N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity.
- N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide differs by having a hydroxyl group instead of methoxy groups, which can affect its solubility and interaction with biological targets.
- 4-chloro-2-methylphenyl isocyanate and 4-chloro-2-methylaniline are simpler compounds that can serve as starting materials or intermediates in the synthesis of more complex benzamides.
特性
IUPAC Name |
N-[[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N4O4/c22-11-1-5-15(17(24)7-11)19(30)29-27-10-14-4-3-13(33-14)9-26-20(31)21(32)28-12-2-6-16(23)18(25)8-12/h1-8,10H,9H2,(H,26,31)(H,28,32)(H,29,30)/b27-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBNGXWKVNASAZ-YPXUMCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide](/img/structure/B7699856.png)
![3-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7699864.png)

![Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate](/img/structure/B7699875.png)


![N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7699904.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide](/img/structure/B7699909.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B7699914.png)

![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B7699929.png)
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

